8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
CAS No.: 1320266-92-9
Cat. No.: VC3025234
Molecular Formula: C9H9ClIN3
Molecular Weight: 321.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1320266-92-9 |
|---|---|
| Molecular Formula | C9H9ClIN3 |
| Molecular Weight | 321.54 g/mol |
| IUPAC Name | 8-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-7(10)12-3-4-14(6)9/h3-5H,1-2H3 |
| Standard InChI Key | SRERVSYFYQIUQT-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=C2N1C=CN=C2Cl)I |
| Canonical SMILES | CC(C)C1=NC(=C2N1C=CN=C2Cl)I |
Introduction
Chemical Structure and Properties
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine consists of a fused ring system with strategic functional groups that contribute to its unique chemical profile. The compound features chlorine at position 8, iodine at position 1, and an isopropyl group at position 3 of the imidazo[1,5-a]pyrazine scaffold. This arrangement of substituents creates a molecule with distinctive reactivity patterns and potential binding capabilities in biological systems.
Basic Chemical Information
The compound is characterized by several key identifiers and physical properties as summarized in Table 1.
Table 1: Chemical Properties of 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
| Property | Value |
|---|---|
| CAS No. | 1320266-92-9 |
| Molecular Formula | C₉H₉ClIN₃ |
| Molecular Weight | 321.54 g/mol |
| IUPAC Name | 8-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-7(10)12-3-4-14(6)9/h3-5H,1-2H3 |
| Standard InChIKey | SRERVSYFYQIUQT-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=C2N1C=CN=C2Cl)I |
| PubChem Compound ID | 76849755 |
The structural configuration of this compound creates a unique chemical profile that influences its interactions with biological targets and its potential pharmacological effects.
| Category | Classification |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| H315 (Causes skin irritation) | |
| H320 (Causes eye irritation) | |
| H335 (May cause respiratory irritation) |
These classifications indicate that while the compound presents moderate hazards, it can be safely handled with appropriate precautions .
Structural Relationships and Comparisons
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine belongs to a family of related compounds with similar structural features but varying substituents. Understanding these relationships provides insight into potential structure-activity patterns and synthetic opportunities.
Related Imidazo[1,5-a]pyrazine Derivatives
Several structurally related compounds have been identified and characterized, offering comparative perspectives on the effects of specific substituent patterns. Table 5 presents key related compounds.
Table 5: Related Imidazo[1,5-a]pyrazine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|---|
| 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine | 1320266-90-7 | C₉H₁₀ClN₃ | 195.65 g/mol | Lacks iodine at position 1 |
| 8-Chloro-1-iodoimidazo[1,5-a]pyrazine | 71743144 | C₆H₃ClIN₃ | 279.46 g/mol | Lacks isopropyl at position 3 |
| 8-Chloro-1-iodo-3-methylimidazo[1,5-a]pyrazine | 2416265-54-6 | C₇H₅ClIN₃ | 293.49 g/mol | Has methyl instead of isopropyl |
| 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol | 57681020 | C₁₁H₁₁ClIN₃O | 363.58 g/mol | Contains cyclobutanemethanol substituent |
This structural diversity highlights the versatility of the imidazo[1,5-a]pyrazine scaffold and the potential for developing compounds with tailored properties for specific applications .
Structure-Activity Relationships
The variations in substituents across related imidazo[1,5-a]pyrazine derivatives suggest potential structure-activity relationships that may influence their chemical reactivity and biological activity:
-
Halogen substitutions (Cl, I) likely influence electrophilicity and potential for participation in coupling reactions
-
The isopropyl group at position 3 affects lipophilicity and steric interactions
-
The presence of both halogens may create unique electronic distributions that affect binding to biological targets
-
The bicyclic core provides rigidity and a defined spatial arrangement of substituents
These structural features collectively contribute to the compound's chemical behavior and potential interactions with biological systems.
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